molecular formula C11H16BrN B2611578 (4-Bromobenzyl)tert-butylamine CAS No. 87384-76-7

(4-Bromobenzyl)tert-butylamine

Cat. No. B2611578
CAS RN: 87384-76-7
M. Wt: 242.16
InChI Key: GCAXLMOUEUKSNT-UHFFFAOYSA-N
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Description

“(4-Bromobenzyl)tert-butylamine” is a chemical compound with the IUPAC name N-[(4-bromophenyl)methyl]-2-methylpropan-2-amine. It is a derivative of tert-butylamine, which is a colorless liquid with a typical amine-like odor .

Scientific Research Applications

  • Photoaffinity Labeling : One study describes the synthesis of 4‐(1‐Azi‐2,2,2‐trifluoroethyl)benzoic Acid, starting from compounds including 4-bromobenzyl tert-butyl ether. This compound serves as a photoaffinity label, which can be coupled to amino functions of biochemically interesting agents (Nassal, 1983).

  • Aminocarbonylation of Iodobenzenes : A study on the aminocarbonylation of para-substituted iodobenzenes using tert-butylamine reveals insights into the reactivity and formation of carboxamide and ketocarboxamide type compounds, highlighting the role of different substituents including tert-butyl groups (Marosvölgyi-Haskó, Kégl, & Kollár, 2016).

  • Synthesis of Triazacyclohexanes : Another study focuses on the synthesis of new asymmetric triazacyclohexanes compounds, using 4-fluorobenzylamine and tert-butylamine. These compounds are characterized using various spectroscopic methods (Lefrada et al., 2019).

  • Lithium-Bromine Exchange Reactions : Research on the lithium-bromine exchange reactions of aryl bromides at low temperatures highlights the role of solvents and provides insights into the formation of organolithium compounds, including those derived from tert-butylamine (Bailey, Luderer, & Jordan, 2006).

  • Catalytic Activities in Olefin Epoxidation : A study on dioxo-molybdenum(VI) and -tungsten(VI) complexes with N-capped tripodal N₂O₂ tetradentate ligands, derived from tert-butyl substituted compounds, evaluates their catalytic activities towards olefin epoxidation (Wong et al., 2010).

  • Synthesis of Chiral Key Intermediates : Research on the synthesis of (2S,3S)-N-tert-butoxycarbonyl-1-phenyl-3,4-epoxy-2-butylamine and related compounds, using tert-butylamine, provides insights into the synthesis of chiral key intermediates for drug development (Badorrey et al., 2002).

  • Atmospheric Chemistry Studies : A study investigates the reaction of tert-butylamine with OH radicals in the atmosphere, focusing on the degradation process and the formation of various compounds including tert-butylnitramine and acetone (Tan et al., 2018).

properties

IUPAC Name

N-[(4-bromophenyl)methyl]-2-methylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-11(2,3)13-8-9-4-6-10(12)7-5-9/h4-7,13H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAXLMOUEUKSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromobenzyl)tert-butylamine

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